molecular formula C10H14ClN B12420114 (E)-N-Methylcinnamylamine-d3

(E)-N-Methylcinnamylamine-d3

Cat. No.: B12420114
M. Wt: 186.69 g/mol
InChI Key: XGJZECMFJCEEJU-ZRHZDPIFSA-N
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Description

(E)-N-Methylcinnamylamine-d3 is a deuterated derivative of N-methylcinnamylamine, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various fields due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Methylcinnamylamine-d3 typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of deuterated cinnamylamine.

    Methylation: The deuterated cinnamylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-N-Methylcinnamylamine-d3 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-Methylcinnamylamine-d3 has several applications in scientific research:

    Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-Methylcinnamylamine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, making it a valuable tool in studying reaction mechanisms and pathways. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and behavior.

Comparison with Similar Compounds

    N-Methylcinnamylamine: The non-deuterated version of the compound.

    Cinnamylamine: The parent compound without the methyl group.

    Deuterated Amines: Other amines with deuterium labeling.

Uniqueness: (E)-N-Methylcinnamylamine-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

186.69 g/mol

IUPAC Name

(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3;

InChI Key

XGJZECMFJCEEJU-ZRHZDPIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC/C=C/C1=CC=CC=C1.Cl

Canonical SMILES

CNCC=CC1=CC=CC=C1.Cl

Origin of Product

United States

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